Neuropeptide FF

Pain Modulation Receptor Pharmacology Binding Affinity

Sourcing authentic Neuropeptide FF (NPFF; CAS 99566-27-5) is mandatory for validated NPFF receptor assays. Its defined Ki values (NPFF1=2.82 nM, NPFF2=0.21 nM) make it the essential reference compound for calibrating recombinant cell lines, radioligand binding assays, and screening campaigns. Substituting with other RF-amide peptides (e.g., NPVF) introduces bias from differential receptor selectivity and stability. For NPFF2-mediated spinal analgesia or anti-opioid mechanism studies, only authentic NPFF provides the pharmacologically valid baseline.

Molecular Formula C54H76N14O10
Molecular Weight 1081.3 g/mol
CAS No. 99566-27-5
Cat. No. B549778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide FF
CAS99566-27-5
SynonymsF-8-F-amide
F-8-F-NH2
F8Famide
FF8 (morphine modulating peptide)
FLFQPQRF-NH2
FMRFamide-like octapeptide
morphine modulating neuropeptide
neuropeptide FF
NPFF
octapeptide F8FA
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide
Molecular FormulaC54H76N14O10
Molecular Weight1081.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1
InChIKeyHWYCFZUSOBOBIN-FPAYTFQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide FF (CAS 99566-27-5): Pharmacological Tool for NPFF Receptor Research


Neuropeptide FF (NPFF; CAS 99566-27-5) is an endogenous octapeptide of the RF-amide family, with the primary amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ . It functions as an endogenous modulator of opioid systems and acts as a non-selective agonist at the two cognate Gαi/o-protein-coupled receptors, NPFF1 (GPR147) and NPFF2 (GPR74) [1]. This compound is the prototypical ligand for the NPFF neurotransmitter system, making it an essential tool for investigating the fundamental physiology of this system. For researchers, sourcing high-purity NPFF peptide is the first step in establishing a robust, reproducible assay for studying NPFF-mediated signaling, pain modulation, cardiovascular control, and neuroendocrine regulation [2].

Why Generic NPFF Ligand Substitution Fails: Critical Differences in Receptor Binding and Stability


Direct substitution of NPFF with other related RF-amide peptides or precursor-derived fragments is not scientifically valid due to quantifiable differences in receptor affinity, selectivity, and inherent peptide stability. Peptides from the NPFFA precursor (NPFF, NPAF, NPSF) exhibit a distinct receptor binding profile compared to those from the NPFFB precursor (NPVF), with the former preferring NPFF2 and the latter showing bias toward NPFF1 [1]. Furthermore, the native NPFF peptide is rapidly degraded enzymatically in tissue, with its half-life differing significantly from more stable analogs or precursor forms like SQA-NPFF [2]. Using an alternative ligand without accounting for these variables can lead to confounding results in functional assays, misinterpretation of signaling pathways, and irreproducible data in in vivo models. The evidence below quantifies these critical differentiations.

Neuropeptide FF (99566-27-5) Quantitative Evidence for Product Selection


NPFF Exhibits Sub-Nanomolar Affinity for NPFF2 Receptors, Distinct from NPFF1-Selecting Ligands

Neuropeptide FF is a potent agonist at both NPFF receptors but exhibits a pronounced selectivity for the NPFF2 subtype. Its binding affinity (Ki) at NPFF2 is 0.21 nM, which is more than an order of magnitude stronger than its affinity at NPFF1 (Ki = 2.82 nM) . This 13.4-fold selectivity for NPFF2 is a key differentiator from other RF-amide peptides. For instance, the NPFFB precursor-derived peptide VPNLPQRF-NH2 (NPVF) shows an inverse selectivity, with a Ki of 0.6 nM for NPFF1 and 17.4 nM for NPFF2, a 29-fold preference for NPFF1 [1].

Pain Modulation Receptor Pharmacology Binding Affinity

NPVF-Derived Peptide Demonstrates Superior In Vivo Potency in Blocking Morphine Analgesia

While NPFF is the prototypical ligand, a specific NPVF-derived peptide has been shown to block morphine-induced analgesia more potently than NPFF in vivo. Following intracerebroventricular (i.c.v.) administration, an NPVF-derived peptide exhibited greater efficacy in reversing morphine's effects in both acute and inflammatory pain models [1]. This functional difference underscores that NPFF is not the most potent blocker in this specific behavioral paradigm and that choosing the correct peptide tool is critical for interpreting physiological outcomes.

Opioid Research In Vivo Pharmacology Analgesia

SQA-NPFF Demonstrates 2-Fold Greater Metabolic Stability in Brain Tissue than Native NPFF

Native NPFF (FLFQPQRF-NH2) is subject to rapid enzymatic degradation in brain tissue. In ex vivo mouse brain slice assays, the half-disappearance time of the precursor peptide SQA-NPFF was found to be 2-fold greater than that of NPFF itself [1]. This indicates that SQA-NPFF possesses significantly enhanced metabolic stability. The primary degradation product of NPFF was identified as the inactive metabolite Gln-Arg-Phe-NH2 [1].

Peptide Stability Neurochemistry Metabolism

Functional Selectivity of NPFF Receptors Drives Opposing Modulation of Nociception

The physiological effects of NPFF are not solely dependent on affinity but are a consequence of the functional roles of its two receptors, which have opposing effects on pain. Using selective pharmacological tools, it has been demonstrated that selective activation of the NPFF2 receptor (the primary target of NPFF) ameliorates inflammatory and neuropathic pain. In contrast, non-selective activation of both NPFF1 and NPFF2 (as achieved with NPFF) potentiates allodynia in neuropathic models [1]. This effect was reversed by an NPFF1 antagonist, confirming the pronociceptive role of the NPFF1 receptor [1].

Pain In Vivo Pharmacology Receptor Function

Optimal Research Scenarios for Neuropeptide FF (99566-27-5)


Fundamental Pharmacological Profiling of the NPFF System

NPFF is the ideal standard for establishing baseline activity in any new NPFF receptor assay. Its well-characterized binding affinities (Ki NPFF1 = 2.82 nM, NPFF2 = 0.21 nM) and non-selective agonist profile [1] make it the essential reference compound for validating recombinant NPFF1 and NPFF2 cell lines, developing and calibrating radioligand binding assays, and screening for novel agonists or antagonists. Any deviation from this established profile indicates a problem with the assay system.

Investigating the Anti-Opioid Component of Opioid Tolerance and Withdrawal

For research aimed at understanding the endogenous mechanisms that counteract opioid effects, NPFF is a critical tool. The evidence that NPVF-derived peptides are more potent [2] underscores that the native NPFF peptide is the correct starting point for mapping the physiological role of the NPFFA precursor system, as opposed to the more potent but distinct NPVF/NPFFB system. Studies using NPFF can dissect its contribution to complex behaviors like morphine tolerance and abstinence syndrome.

Characterizing NPFF2-Mediated Antinociception in Spinal Pain Models

Given the selective, high-affinity binding of NPFF to NPFF2 receptors (Ki = 0.21 nM) and the exclusive expression of NPFF2 in the spinal cord [3], NPFF is the appropriate tool for studying NPFF2-mediated spinal analgesia. While its dual agonism complicates supraspinal studies, intrathecal (i.t.) administration of NPFF in animal models can be used to investigate the analgesic and opioid-augmenting effects specifically mediated by spinal NPFF2 receptors.

Short-Term Studies on Central Cardiovascular and Neuroendocrine Regulation

The NPFF system plays a well-documented role in regulating blood pressure and heart rate [4][5]. For acute, ex vivo studies (e.g., on hypothalamic slice preparations) or for short-term in vivo cardiovascular monitoring following central administration, the native peptide is suitable. Its rapid degradation profile [6] is less of a confound in these acute experimental settings, making it a cost-effective and physiologically relevant ligand for studying the immediate effects of NPFF on the autonomic nervous system.

Technical Documentation Hub

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